molecular formula C17H28ClNO B1531949 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1185299-88-0

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1531949
CAS No.: 1185299-88-0
M. Wt: 297.9 g/mol
InChI Key: FZWDCVFENVOMRN-UHFFFAOYSA-N
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Description

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a phenoxyethyl moiety, which contribute to its reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-(tert-butyl)phenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine
  • 2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine

Uniqueness

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts .

Properties

IUPAC Name

4-[2-(4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWDCVFENVOMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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